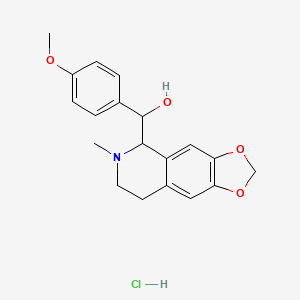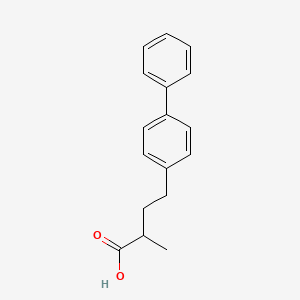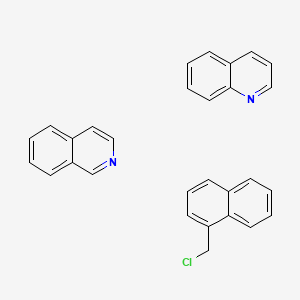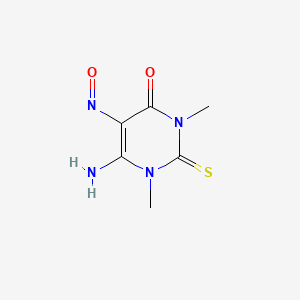
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound belonging to the pyrimidinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with thiourea derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could enable it to act as an enzyme inhibitor or a ligand for specific receptors.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The amino and nitroso groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyl-5-nitroso-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: shares similarities with other pyrimidinone derivatives, such as:
Uniqueness
The presence of both amino and nitroso groups in this compound distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
6501-95-7 |
|---|---|
Molekularformel |
C6H8N4O2S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
6-amino-1,3-dimethyl-5-nitroso-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O2S/c1-9-4(7)3(8-12)5(11)10(2)6(9)13/h7H2,1-2H3 |
InChI-Schlüssel |
ZNIGBVHXVZODGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=S)C)N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


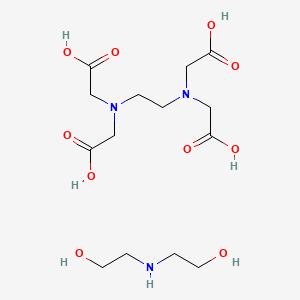
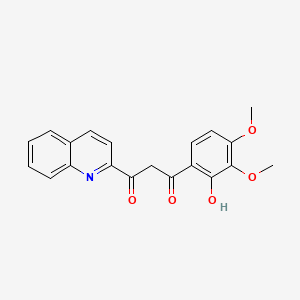


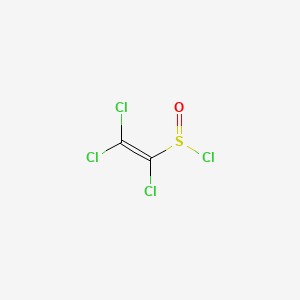
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)



